2,4-Dichlorobenzylamine: A Technical Guide for Researchers and Drug Development Professionals
2,4-Dichlorobenzylamine: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 95-00-1
This in-depth technical guide provides comprehensive information on 2,4-Dichlorobenzylamine, a versatile chemical intermediate with significant potential in research and pharmaceutical development. This document outlines its chemical and physical properties, detailed synthesis methodologies, and its applications as a building block in the creation of complex organic molecules.
Core Chemical and Physical Properties
2,4-Dichlorobenzylamine is a substituted benzylamine that serves as a valuable precursor in various organic syntheses. Its physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 95-00-1 | |
| Molecular Formula | C₇H₇Cl₂N | |
| Molecular Weight | 176.04 g/mol | |
| Appearance | Clear colorless to light yellow liquid | |
| Boiling Point | 83-84 °C at 5 mmHg | |
| Density | 1.308 g/mL at 25 °C | |
| Refractive Index | n20/D 1.578 | |
| Solubility | Soluble in organic solvents. | |
| SMILES | C1=CC(=C(C=C1Cl)Cl)CN | |
| InChI Key | SJUKJZSTBBSGHF-UHFFFAOYSA-N |
Spectroscopic Data
| Spectroscopy | Data | Source |
| Infrared (IR) Spectrum | Conforms to the structure, indicating the presence of amine and aromatic C-H and C-Cl bonds. | |
| ¹H NMR | Expected signals for aromatic protons, a singlet for the benzylic CH₂ group, and a broad singlet for the NH₂ protons. | |
| ¹³C NMR | Expected signals for the aromatic carbons (some of which will show splitting due to chlorine substitution) and a signal for the benzylic carbon. |
Synthesis of 2,4-Dichlorobenzylamine
2,4-Dichlorobenzylamine can be synthesized through two primary routes: the reductive amination of 2,4-dichlorobenzaldehyde and the reduction of 2,4-dichlorobenzonitrile.
Reductive Amination of 2,4-Dichlorobenzaldehyde
This method involves the reaction of 2,4-dichlorobenzaldehyde with an ammonia source to form an intermediate imine, which is then reduced to the corresponding amine.
Experimental Protocol (General Method):
A solution of 2,4-dichlorobenzaldehyde in a suitable solvent (e.g., methanol, ethanol) is treated with an ammonia source (e.g., ammonia gas, ammonium acetate). The mixture is stirred to facilitate the formation of the intermediate imine. A reducing agent, such as sodium borohydride or catalytic hydrogenation (e.g., H₂ over Pd/C), is then introduced to reduce the imine to 2,4-Dichlorobenzylamine. The reaction progress is monitored by techniques like thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by quenching any remaining reducing agent, followed by extraction and purification of the final product, typically through distillation or chromatography.
Reduction of 2,4-Dichlorobenzonitrile
This alternative synthesis route involves the direct reduction of the nitrile group of 2,4-dichlorobenzonitrile to a primary amine.
Experimental Protocol (General Method):
2,4-dichlorobenzonitrile is dissolved in an appropriate anhydrous solvent (e.g., diethyl ether, tetrahydrofuran). A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under pressure with a catalyst like Raney Nickel, is then carefully added. The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon). After the reaction is complete, it is cautiously quenched, followed by an aqueous workup to isolate the crude product. Purification is then carried out, usually by vacuum distillation, to yield pure 2,4-Dichlorobenzylamine.
Applications in Research and Drug Development
Halogenated organic compounds are of significant interest in medicinal chemistry due to their ability to modulate the pharmacokinetic and pharmacodynamic properties of drug molecules. The presence of chlorine atoms in 2,4-Dichlorobenzylamine can influence factors such as metabolic stability, lipophilicity, and binding affinity to biological targets.
While 2,4-Dichlorobenzylamine is not a final drug product itself, it serves as a crucial building block for the synthesis of more complex, biologically active molecules. Its structural analog, 2,4-difluorobenzylamine, is a key intermediate in the synthesis of the highly successful antiretroviral drug, Dolutegravir, used in the treatment of HIV. This highlights the potential of di-halogenated benzylamines in the design of novel therapeutic agents.
Researchers in drug discovery can utilize 2,4-Dichlorobenzylamine to synthesize libraries of compounds for screening against various diseases. The reactive amine group allows for a wide range of chemical modifications, enabling the exploration of structure-activity relationships.
Safety and Handling
2,4-Dichlorobenzylamine is classified as a corrosive substance that can cause severe skin burns and eye damage. It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage |
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical advice. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
